(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine
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Overview
Description
(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine is a heterocyclic compound that features a unique structure combining a pyrazole ring with a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethyl-3-hydroxypyrazole with a suitable aldehyde in the presence of an acid catalyst to form the tetrahydropyran ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-2,4,6,7-tetrahydrothiino[4,3-c]pyrazol-3-ol
- 2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine
Uniqueness
(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to similar compounds.
Properties
Molecular Formula |
C9H15N3O |
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Molecular Weight |
181.23 g/mol |
IUPAC Name |
(2-ethyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanamine |
InChI |
InChI=1S/C9H15N3O/c1-2-12-9(5-10)7-6-13-4-3-8(7)11-12/h2-6,10H2,1H3 |
InChI Key |
LUJHRPRVLUBGIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C2COCCC2=N1)CN |
Origin of Product |
United States |
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